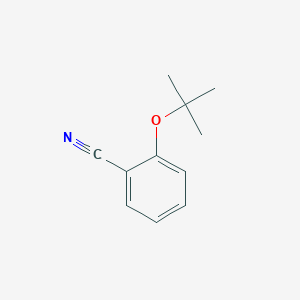

2-叔丁氧基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Tert-butoxybenzonitrile is a unique chemical compound used in scientific research . It has an empirical formula of C11H13NO and a molecular weight of 175.23 .

Molecular Structure Analysis

The molecular structure of 2-Tert-butoxybenzonitrile can be represented by the SMILES stringN#CC(C=CC=C1)=C1OC(C)(C)C . This indicates that the molecule consists of a benzonitrile group (a benzene ring with a nitrile group attached) and a tert-butoxy group (an oxygen atom bonded to a tert-butyl group).

科学研究应用

2-氨基苯甲腈的合成及其后续应用

2-叔丁氧基苯甲腈用于通过亚硝化反应合成 2-氨基苯甲腈,以及 2-芳基吲哚的铁 (III) 催化 C-C 键顺序断裂。该过程通过分子内缩合反应生成苯并恶嗪酮,突出了该试剂在促进复杂化学反应中的作用(Chen et al., 2018)。

衍生物的聚酰胺合成

2-叔丁氧基苯甲腈的衍生物,如 4-叔丁基邻苯二酚衍生物,用于合成具有柔性主链醚键的聚酰胺。这些聚酰胺表现出热稳定性、在极性溶剂中的溶解性以及形成透明柔性薄膜的能力,表明该化合物在聚合物化学中的重要性(Hsiao, Yang, & Chen, 2000)。

不对称氢化的应用

叔丁氧基苯甲腈衍生物用于合成膦配体,用于铑催化的官能化烯烃不对称氢化。这些配体在氢化过程中有助于提高催化活性和对映选择性,证明了它们在合成手性药物成分中的重要性(Imamoto et al., 2012)。

安全和危害

2-Tert-butoxybenzonitrile is classified under the GHS07 hazard class. It has the signal word ‘Warning’ and hazard statements H302 - H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . It’s classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating acute toxicity if ingested and skin sensitization .

作用机制

Target of Action

It is generally used as an important intermediate in organic synthesis, widely applied in the fields of medicine, pesticides, and cosmetics .

Mode of Action

It is synthesized generally through the condensation reaction of 2-bromobenzoyl cyanide and tert-butanol sodium in an organic solvent . The specific conditions of the reaction can be optimized based on the specific experiment, with common reaction conditions being in acetonitrile or dimethylformamide, at room temperature or heated for several hours .

Biochemical Pathways

It is known that the tert-butyl group, which is part of the 2-tert-butoxybenzonitrile molecule, has unique reactivity patterns and is involved in various biosynthetic and biodegradation pathways .

Result of Action

It is known that the compound is an important intermediate in organic synthesis and is widely used in various fields such as medicine, pesticides, and cosmetics .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIMDAGKDWKYHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2706338.png)

![1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine](/img/structure/B2706339.png)

![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2706341.png)

![1-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B2706342.png)

![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2706360.png)

![8,9-Dimethoxy-2-methyl-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2706361.png)